molecular formula C5H3IO2S B6153263 4-iodothiophene-2-carboxylic acid CAS No. 89283-72-7

4-iodothiophene-2-carboxylic acid

Cat. No.: B6153263
CAS No.: 89283-72-7
M. Wt: 254
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Description

4-Iodothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates. These intermediates can then be further functionalized to introduce the iodine atom and the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or aldehydes.

Scientific Research Applications

4-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-thiophene carboxylic acid
  • 4-Chloro-2-thiophene carboxylic acid
  • 4-Fluoro-2-thiophene carboxylic acid

Uniqueness

4-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly affect its reactivity and properties compared to other halogenated thiophene derivatives. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific chemical transformations and applications .

Properties

CAS No.

89283-72-7

Molecular Formula

C5H3IO2S

Molecular Weight

254

Purity

95

Origin of Product

United States

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